2,6-Di-tert-butyl-4-methylphenol-d24
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Overview
Description
2,6-Di-tert-butyl-4-methylphenol-d24 is a deuterated form of 2,6-Di-tert-butyl-4-methylphenol, commonly known as butylated hydroxytoluene. This compound is a phenolic antioxidant widely used in various industries due to its ability to prevent oxidation and extend the shelf life of products. The deuterated form is often used in scientific research to study reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butyl-4-methylphenol-d24 can be synthesized through the alkylation of 4-methylphenol with tert-butyl alcohol in the presence of a catalyst such as phosphoric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The deuterated form is obtained by using deuterated reagents and solvents during the synthesis process .
Industrial Production Methods
Industrial production of 2,6-Di-tert-butyl-4-methylphenol involves the reaction of 4-methylphenol with isobutylene in the presence of an acid catalyst. The reaction mixture is then neutralized, washed, and purified through distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-methylphenol-d24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-methylphenol-d24 is used in various scientific research applications, including:
Chemistry: As a model compound to study antioxidant mechanisms and reaction pathways.
Biology: To investigate the metabolic fate and biological effects of antioxidants.
Medicine: In the development of antioxidant therapies and to study the role of oxidative stress in diseases.
Industry: As a stabilizer in polymers, cosmetics, and food products to prevent oxidation and extend shelf life.
Mechanism of Action
2,6-Di-tert-butyl-4-methylphenol-d24 exerts its effects primarily through its antioxidant properties. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets lipid peroxidation pathways and inhibits the formation of reactive oxygen species. It also interacts with various enzymes and proteins involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: The non-deuterated form, widely used as an antioxidant.
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different substitution patterns.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A related compound with aldehyde functionality.
Uniqueness
2,6-Di-tert-butyl-4-methylphenol-d24 is unique due to its deuterated nature, which makes it valuable for research applications involving isotopic labeling. This allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with the non-deuterated form .
Properties
Molecular Formula |
C15H24O |
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Molecular Weight |
244.50 g/mol |
IUPAC Name |
1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD |
InChI Key |
NLZUEZXRPGMBCV-FQMMTBMSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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